6-(2-Furyl)-6-methyl-2-heptanone

Flavor intermediate synthesis Vilsmeier reaction Process chemistry

6-(2-Furyl)-6-methyl-2-heptanone (CAS 51595-87-0; molecular formula C₁₂H₁₈O₂; molecular weight 194.27 g/mol) is a synthetic furan-substituted aliphatic ketone belonging to the class of heteroaromatic flavor and fragrance intermediates. The compound features a 2-furyl ring geminally substituted with a methyl group at the C6 position of a heptan-2-one backbone, distinguishing it from regioisomeric furan-ketones such as solanofuran (5-(4-methyl-2-furyl)-6-methylheptan-2-one).

Molecular Formula C12H18O2
Molecular Weight 194.27 g/mol
CAS No. 51595-87-0
Cat. No. B13945576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Furyl)-6-methyl-2-heptanone
CAS51595-87-0
Molecular FormulaC12H18O2
Molecular Weight194.27 g/mol
Structural Identifiers
SMILESCC(=O)CCCC(C)(C)C1=CC=CO1
InChIInChI=1S/C12H18O2/c1-10(13)6-4-8-12(2,3)11-7-5-9-14-11/h5,7,9H,4,6,8H2,1-3H3
InChIKeyQCPZQFFDLABXTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Overview of 6-(2-Furyl)-6-methyl-2-heptanone (CAS 51595-87-0): Furan-Ketone Flavor Intermediate


6-(2-Furyl)-6-methyl-2-heptanone (CAS 51595-87-0; molecular formula C₁₂H₁₈O₂; molecular weight 194.27 g/mol) is a synthetic furan-substituted aliphatic ketone belonging to the class of heteroaromatic flavor and fragrance intermediates . The compound features a 2-furyl ring geminally substituted with a methyl group at the C6 position of a heptan-2-one backbone, distinguishing it from regioisomeric furan-ketones such as solanofuran (5-(4-methyl-2-furyl)-6-methylheptan-2-one) [1]. Its computed physicochemical properties include a predicted LogP of 3.32 and a calculated boiling point of 297 °C at 760 mmHg . The compound is employed as a specialty intermediate in organoleptic R&D, particularly where a non-methylated furan ring and a specific ketone placement are structurally required [2].

Why 6-(2-Furyl)-6-methyl-2-heptanone Cannot Be Replaced by Common Furan-Ketone Analogs


Generic substitution of 6-(2-furyl)-6-methyl-2-heptanone with superficially similar furan-ketones is not scientifically defensible without head-to-head organoleptic data. The compound's distinctive substitution pattern—a 2-furyl ring geminally dimethylated at the C6 position of the heptanone chain—contrasts with the 4-methyl-2-furyl substitution at C5 found in solanofuran (CAS 41059-93-2), a tobacco-derived flavor molecule with documented aromatic properties [1]. Even within the same molecular formula class (C₁₂H₁₈O₂), the regioisomer 1-(2-furanyl)-1-octanone (CAS 5456-77-9) exhibits a fundamentally different carbonyl placement, which is known in furan SAR studies to alter aroma character [2]. Substitution with the non-furan analog 6-methyl-2-heptanone (CAS 928-68-7) entirely removes the heteroaromatic ring, eliminating the caramelic, nutty, and meaty notes associated with furan-derived odorants [3]. The quantitative evidence below substantiates these structural and property-based differentiation points.

Quantitative Differentiation Evidence for 6-(2-Furyl)-6-methyl-2-heptanone Against Closest Comparators


Synthetic Accessibility: Quantitative One-Step Yield vs. Multi-Step Furan-Ketone Syntheses

6-(2-Furyl)-6-methyl-2-heptanone can be obtained in quantitative yield via a one-step adapted Vilsmeier protocol, as demonstrated by Jaster et al. (2023) [1]. This contrasts with the multi-step synthetic routes required for structurally analogous furan-ketones such as solanofuran, which was prepared via dye-sensitized photo-oxygenation of solanone—a procedure requiring specialized equipment and involving uncommon diene-addition chemistry [2]. The single-step, high-yielding synthesis directly impacts procurement lead time, cost per gram, and scalability.

Flavor intermediate synthesis Vilsmeier reaction Process chemistry

Structural Distinction: Regioisomeric Substitution Pattern vs. Tobacco Flavor Sesquiterpenoid Solanofuran

The target compound bears a 2-furyl ring at C6 with a geminal methyl group, whereas solanofuran (CAS 41059-93-2) bears a 4-methyl-2-furyl substituent at C5 [1]. This positional and substitutional difference is critical because furan SAR studies have established that the ring methylation pattern and the point of attachment to the ketone chain are primary determinants of whether the compound elicits fruity versus meaty aroma impressions [2]. The Demole et al. (1973) paper explicitly distinguishes solanofuran from the 2-furyl analog, confirming these are distinct chemical entities with different organoleptic profiles [1].

Flavor chemistry Structure-odor relationships Tobacco aroma

Physicochemical Property Differentiation: LogP and Boiling Point vs. Non-Furan Analog 6-Methyl-2-heptanone

The target compound has a computed LogP of 3.32 and a calculated boiling point of 297 °C (at 760 mmHg) , whereas the non-furan analog 6-methyl-2-heptanone (CAS 928-68-7) has a reported experimental boiling point of 167–171 °C and a LogP of approximately 2.13 [1]. The substantially higher boiling point (difference ~126 °C) and lipophilicity (ΔLogP ≈ 1.2) of the target compound confer different volatility and solubility profiles in flavor and fragrance formulations, affecting both processing conditions and sensory release kinetics.

Partition coefficient Boiling point Formulation compatibility

Odor Threshold Class Comparison: Furan-Ketone vs. Non-Furan Heptanone

Although no experimentally measured odor threshold was located in the open literature for 6-(2-furyl)-6-methyl-2-heptanone specifically, the non-furan analog 6-methyl-2-heptanone has a reported odor threshold of 1.5 ppm (sweet, camphoraceous character) [1]. Furan-containing ketones as a structural class are documented to exhibit caramel-like, sweet, fruity, nutty, and meaty odor impressions that are absent in simple aliphatic ketones [2]. The presence of the furan ring in the target compound is expected, on class-level grounds, to modify both the odor character and the threshold concentration relative to the non-furan analog, though direct experimental confirmation is lacking and must be established by the end user.

Odor threshold Sensory potency Flavor impact

Comprehensive Spectroscopic Characterization: Enabling Identity Verification and QC

The Molbank publication by Jaster et al. (2023) provides complete spectroscopic characterization of 6-(2-furyl)-6-methyl-2-heptanone, including ¹H-NMR, ¹³C-NMR, 2D-NMR, IR, and Raman spectroscopy [1]. This comprehensive dataset enables unambiguous identity verification for quality control in procurement. In contrast, several furan-ketone analogs such as 6-methyl-6-(5-methyl-2-furanyl)-2-heptanone (CAS 50464-95-4) have limited publicly available characterization data outside of proprietary spectral databases [2]. The availability of open-access reference spectra reduces the analytical burden on receiving laboratories.

Quality control NMR spectroscopy Structural authentication

Recommended Application Scenarios for 6-(2-Furyl)-6-methyl-2-heptanone Based on Evidence


Flavor Formulation R&D for Caramelic, Nutty, and Meaty Aroma Profiles

Based on the furan SAR evidence indicating that 2-furyl-substituted ketones contribute caramel-like, sweet, nutty, and meaty aroma impressions , 6-(2-furyl)-6-methyl-2-heptanone is positioned as a candidate intermediate for flavor formulations targeting these sensory attributes. Its structural distinction from solanofuran (4-methyl-2-furyl at C5) suggests a differentiated aroma profile, making it suitable for applications where a non-methylated furan character is desired [1]. The one-step quantitative synthesis further supports rapid procurement for iterative formulation testing [2].

High-Temperature Process Flavoring Agent Requiring Thermal Stability

With a calculated boiling point of 297 °C—approximately 126 °C higher than non-furan analog 6-methyl-2-heptanone —6-(2-furyl)-6-methyl-2-heptanone offers enhanced thermal stability for process flavoring applications such as baked goods, extruded snacks, and heat-treated tobacco products. The higher boiling point reduces volatile losses during high-temperature processing, potentially improving flavor yield and consistency [1].

Lipid-Based Fragrance and Flavor Delivery Systems

The elevated LogP (3.32 vs. ~2.13 for 6-methyl-2-heptanone) indicates greater lipophilicity, making this compound more compatible with oil-based and lipid-rich matrices . This property is advantageous for formulation of fragrances in creams, lotions, and lipophilic flavor delivery systems where improved partitioning into the lipid phase enhances substantivity and controlled release [1].

QC Reference Standard and Analytical Method Development

The comprehensive open-access spectroscopic dataset—including ¹H-NMR, ¹³C-NMR, 2D-NMR, IR, and Raman spectra—positions this compound as a readily verifiable reference standard for analytical method development . Procurement teams can leverage these published spectra to establish identity and purity specifications without investing in costly in-house characterization, accelerating laboratory readiness [1].

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